Welcome to the BenchChem Online Store!
molecular formula C5H7ClN4O2S B8367646 (6-Chloro-4-methanesulfonylpyridazin-3-yl)hydrazine

(6-Chloro-4-methanesulfonylpyridazin-3-yl)hydrazine

Cat. No. B8367646
M. Wt: 222.65 g/mol
InChI Key: LQYJSZHEMYBOPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08076336B2

Procedure details

3,6-Dichloro-4-methanesulfonylpyridazine(W4.126; 660 mg, 2.9 mmol) was dissolved in 1,4-dioxane (5 ml) and hydrazine hydrate (295 μl, 5.8 mmol) was added. The mixture was stirred at RT for 4 h, then concentrated, and the residue was purified by flash chromatography (dichloromethane:ethyl acetate). Yield: 200 mg
Quantity
660 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
295 μL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:3]=[N:4][C:5]([Cl:12])=[CH:6][C:7]=1[S:8]([CH3:11])(=[O:10])=[O:9].O.[NH2:14][NH2:15]>O1CCOCC1>[Cl:12][C:5]1[N:4]=[N:3][C:2]([NH:14][NH2:15])=[C:7]([S:8]([CH3:11])(=[O:10])=[O:9])[CH:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
660 mg
Type
reactant
Smiles
ClC=1N=NC(=CC1S(=O)(=O)C)Cl
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
295 μL
Type
reactant
Smiles
O.NN

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at RT for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash chromatography (dichloromethane:ethyl acetate)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
ClC1=CC(=C(N=N1)NN)S(=O)(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.